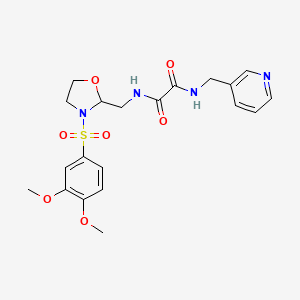

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

This compound is a structurally complex oxalamide derivative featuring a 3,4-dimethoxyphenylsulfonyl group attached to an oxazolidine ring, with a pyridin-3-ylmethyl substituent. The oxazolidinone scaffold is notable for its role in antibiotics (e.g., linezolid), while sulfonyl groups are common in protease inhibitors or kinase modulators .

Properties

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O7S/c1-29-16-6-5-15(10-17(16)30-2)32(27,28)24-8-9-31-18(24)13-23-20(26)19(25)22-12-14-4-3-7-21-11-14/h3-7,10-11,18H,8-9,12-13H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIFDWQDXOLTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CN=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxazolidine ring, a sulfonyl group, and various aromatic moieties. Its molecular formula is , with a molecular weight of approximately 500.6 g/mol. The complexity of its structure suggests significant potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H32N4O8S |

| Molecular Weight | 500.6 g/mol |

| CAS Number | 868983-20-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may possess therapeutic properties, particularly in enzyme modulation and inhibition.

Antibacterial Activity

Research has indicated that oxazolidine derivatives exhibit significant antibacterial properties. In a study evaluating the antibacterial efficacy of similar compounds, this compound demonstrated notable inhibition against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, highlighting its potential as a new antibacterial agent.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction through the activation of caspases and disruption of mitochondrial membrane potential.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells after 48 hours, with an IC50 value determined to be approximately 15 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be inferred from the evidence, focusing on sulfonamide/sulfonyl derivatives, oxazolidinone-containing molecules, and pyridine-based scaffolds. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings

Sulfonyl vs. Sulfonamide Groups: The target compound’s 3,4-dimethoxyphenylsulfonyl group may enhance metabolic stability compared to sulfonamide-based analogs (e.g., Example 53), as sulfonamides are prone to hydrolysis .

Oxazolidinone Scaffold: The oxazolidinone ring in the target compound differs from the oxazin intermediate in Example 53’s synthesis.

Pyridine Substituent :

- The pyridin-3-ylmethyl group could enhance blood-brain barrier penetration compared to purely aromatic substituents (e.g., Example 53’s fluorophenyl), as seen in CNS-targeting drugs like donepezil .

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the oxazolidinone core, similar to the Pd-catalyzed coupling in Example 53 .

Contradictions and Limitations

- Bioactivity Data : While Example 53’s chromen-4-one moiety suggests kinase inhibition, the target compound’s oxalamide linkage may prioritize protease binding, creating divergent therapeutic applications.

- Solubility : The 3,4-dimethoxyphenyl group could reduce aqueous solubility compared to Example 53’s fluorophenyl substituent, necessitating formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.